Ursodeoxycholate sodium (also known as sodium ursodeoxycholate) is a naturally occurring bile salt found in low concentrations in human bile. [] It belongs to a class of bile acids characterized by a hydroxyl group at position 7 in the β configuration, differentiating it from its more common epimer, chenodeoxycholate (CDC), which has the hydroxyl group at the 7α position. [, ] This structural difference significantly influences its physical and chemical properties, particularly its cholesterol-solubilizing capacity and its impact on various biological processes. [, ] While ursodeoxycholate sodium is used therapeutically in certain liver diseases, this analysis will focus solely on its scientific research applications.
Ursodeoxycholate sodium is derived from ursodeoxycholic acid, which is naturally found in bear bile. It belongs to the class of bile acids and is categorized as a hydrophilic bile acid. Ursodeoxycholic acid is synthesized in the liver from cholesterol and plays a crucial role in the digestion and absorption of fats. The sodium salt form enhances its solubility and bioavailability, making it suitable for pharmaceutical formulations.
Ursodeoxycholic acid can be synthesized through several methods:
Ursodeoxycholic acid has a complex molecular structure characterized by the following features:
The stereochemistry is crucial for its biological activity, particularly the configuration around the hydroxyl groups which influences its solubility and interaction with biological membranes .
Ursodeoxycholate sodium participates in various chemical reactions:
Ursodeoxycholate sodium exerts its therapeutic effects through several mechanisms:
Ursodeoxycholate sodium exhibits several notable physical and chemical properties:
Ursodeoxycholate sodium has diverse scientific applications:
Ursodeoxycholate sodium (sodium ursodeoxycholate, CAS 2898-95-5) is the sodium salt of the secondary bile acid ursodeoxycholic acid (UDCA). Its molecular formula is C₂₄H₃₉NaO₄, with a molecular weight of 414.56 g/mol [3] [5]. The compound features a steroid nucleus with a cis fusion of A and B rings, differentiating it from most endogenous bile acids. Key structural characteristics include:
Table 1: Atomic Composition of Ursodeoxycholate Sodium
Element | Percentage | Role in Structure |
---|---|---|
Carbon (C) | 69.53% | Steroid nucleus backbone |
Hydrogen (H) | 9.48% | Hydroxyl and methyl groups |
Oxygen (O) | 15.44% | Hydroxyl and carboxylate |
Sodium (Na) | 5.55% | Ionic carboxylate counterion |
X-ray diffraction studies confirm reduced crystallinity in spray-dried formulations, which enhances dissolution kinetics [1].
Solubility Profile: Ursodeoxycholate sodium exhibits pH-dependent solubility. It is highly soluble in water (≥100 mg/mL) and polar solvents like DMSO (120 mg/mL) [5] [6]. Its critical micelle concentration (CMC) ranges between 8–10 mmol/dm³, facilitating lipid solubilization through micelle formation [8]. Below pH 6.0, protonation converts it to insoluble UDCA (aqueous solubility: 160 μg/mL), limiting bioavailability in acidic environments [1] [4].
Table 2: Solubility and Stability Properties
Property | Value | Condition |
---|---|---|
Water Solubility | ≥100 mg/mL (241.23 mM) | 25°C |
CMC | 8–10 mmol/dm³ | 37°C, pH 7.4 |
pKa | ~5.0 (carboxyl group) | Titration in aqueous solution |
Hydration Stability | Stable as hydrate at 0–4°C | Long-term storage |
Stability and Hydration: The compound forms stable hydrates, with optimal storage at 0–4°C (short-term) or -20°C (long-term) [3] [6]. Spray-dried formulations with alkalizing agents (e.g., Na₂CO₃) and polymers like hydroxypropyl methylcellulose (HPMC) maintain amorphous states, preventing recrystallization and enhancing dissolution [1].
Ursodeoxycholate sodium demonstrates distinct biochemical behavior compared to structurally similar bile acids:
Table 3: Functional Comparison with Key Bile Acids
Property | Ursodeoxycholate Sodium | Chenodeoxycholate | Cholate |
---|---|---|---|
Hydroxyl Group Orientation | 3α, 7β | 3α, 7α | 3α, 7α, 12α |
CMC (mmol/dm³) | 8–10 | 4–6 | 9–14 |
ASBT Inhibition (Ki, μM) | 15–30* | 10–20* | >50* |
Cholesterol Solubilization | High | Moderate | Low |
*Estimated from transport kinetics [4] [8].
These properties underpin UDCA sodium’s role as a signaling molecule targeting farnesoid X receptor (FXR) and TGR5 receptors, modulating lipid metabolism and inflammation [5] [6].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9